1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS/c1-12-4-2-5-13(10-12)11-24-18-21-8-9-22(18)17(23)16-14(19)6-3-7-15(16)20/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXGQKPCBUPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the benzoyl and sulfanyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and thiol compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Aromatic vs. Dihydroimidazole Cores : Benzoimidazoles (e.g., CAS 108662-49-3) exhibit full aromaticity, enhancing π-π stacking interactions, whereas the dihydroimidazole core in the target compound may confer conformational flexibility .
- Halogenation Patterns : The 2-chloro-6-fluorobenzoyl group distinguishes the target from compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole, where fluorine is para-substituted .
Key Observations:
- Thioether Formation : The [(3-methylphenyl)methyl]sulfanyl group in the target compound likely originates from a nucleophilic substitution or thiol-ene reaction, analogous to methods in .
- Benzoylation : The 2-chloro-6-fluorobenzoyl group may be introduced via acyl chloride coupling, a common strategy for imidazole derivatives .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties (Data Extrapolated from Analogues)
Key Observations:
- Metabolism : The sulfanyl group may reduce oxidative metabolism compared to unsubstituted benzimidazoles .
Biological Activity
The compound 1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic derivative belonging to the imidazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : 1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- Molecular Formula : C17H18ClFN2S
- Molecular Weight : 320.85 g/mol
Cytotoxicity
Recent studies have demonstrated that compounds similar to 1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related imidazole compound showed an IC50 value ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines, indicating potent anti-cancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SISO (Cervical) | 2.38 - 3.77 |
| Compound B | RT-112 (Bladder) | 5.37 - 8.13 |
| Target Compound | TBD | TBD |
The mechanism by which imidazole derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that treatment with certain imidazole compounds leads to an increase in early and late apoptotic cells in a dose-dependent manner . This suggests that the compound may activate apoptotic pathways, potentially through mitochondrial dysfunction or activation of caspases.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the aromatic rings enhances the cytotoxicity of these compounds. The bulky lipophilic groups at certain positions also contribute to increased activity .
Key Findings:
- Chlorine and Fluorine Substituents : Enhance potency.
- Lipophilic Groups : Increase cellular uptake and bioavailability.
Case Studies
In a comparative study involving various imidazole derivatives, it was found that those with a methyl group at the R-position displayed higher cytotoxicity than their unsubstituted counterparts. This supports the hypothesis that structural modifications can significantly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
